methyl 2-amino-2-(1H-tetrazol-5-yl)acetate
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Overview
Description
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(1H-tetrazol-5-yl)acetate typically involves multi-step reactions. One common method includes the reaction of 5-aminotetrazole with methyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C) to yield the desired product .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The raw materials used are readily available, and the process is designed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-amino-2-(1H-tetrazol-5-yl)acetate exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Similar in structure but with different substituents.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring but have various substituents that alter their properties.
Uniqueness
Methyl 2-amino2-(1H-tetrazol-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amine functionalities, along with the tetrazole ring, make it a versatile compound for various applications .
Properties
Molecular Formula |
C4H7N5O2 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
methyl 2-amino-2-(2H-tetrazol-5-yl)acetate |
InChI |
InChI=1S/C4H7N5O2/c1-11-4(10)2(5)3-6-8-9-7-3/h2H,5H2,1H3,(H,6,7,8,9) |
InChI Key |
VUFDGJPWIAPXFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NNN=N1)N |
Origin of Product |
United States |
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